molecular formula C10H10BrNO B15314605 N-[4-(2-bromoethenyl)phenyl]acetamide

N-[4-(2-bromoethenyl)phenyl]acetamide

Cat. No.: B15314605
M. Wt: 240.10 g/mol
InChI Key: PPDRULNEZBUBOW-VOTSOKGWSA-N
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Description

N-[4-(2-bromoethenyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a 2-bromoethenyl group at the para position. The bromoethenyl moiety introduces steric bulk and electronic effects due to the electronegative bromine atom and the conjugated double bond. This structure may influence its physicochemical properties, such as solubility and metabolic stability, as well as its pharmacological interactions, particularly in targeting pain pathways or sodium channels .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

N-[4-[(E)-2-bromoethenyl]phenyl]acetamide

InChI

InChI=1S/C10H10BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-7H,1H3,(H,12,13)/b7-6+

InChI Key

PPDRULNEZBUBOW-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CBr

Origin of Product

United States

Preparation Methods

Benzylic Bromination of N-(4-Ethylphenyl)acetamide

This two-step method involves acetylation of 4-ethylaniline followed by selective bromination at the benzylic position:

  • Acetylation of 4-Ethylaniline :
    4-Ethylaniline reacts with acetic anhydride in pyridine at 80–100°C, yielding N-(4-ethylphenyl)acetamide. The reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing generated H⁺.

  • Radical Bromination :
    N-(4-Ethylphenyl)acetamide undergoes benzylic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN or UV light). The mechanism involves hydrogen abstraction by bromine radicals, forming a benzylic radical that reacts with NBS to install the bromide.

Advantages :

  • High regioselectivity for the benzylic position.
  • Avoids handling corrosive HBr gas.

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis.
  • NBS stoichiometry impacts yield; excess reagent leads to dibromination.

Acetylation of 4-(2-Bromoethyl)aniline

This route prioritizes early introduction of the bromoethyl group:

  • Synthesis of 4-(2-Bromoethyl)aniline :

    • Method A : Direct bromination of 4-ethylaniline using Br₂ in CCl₄ under UV light. However, the free amine may undergo undesired quaternization, necessitating careful stoichiometry.
    • Method B : Hydrobromination of 4-vinylaniline with HBr in acetic acid, though Markovnikov addition dominates, yielding 1-bromoethyl derivatives unless peroxides redirect selectivity.
  • Acetylation :
    The amine is protected via reaction with acetic anhydride in dichloromethane, catalyzed by DMAP, to yield the target compound.

Advantages :

  • Straightforward if 4-(2-bromoethyl)aniline is accessible.
  • Compatible with large-scale production.

Challenges :

  • Purification of 4-(2-bromoethyl)aniline is complicated by residual Br₂ or HBr.

N-Alkylation of 4-Aminophenylacetamide

Though less common, alkylation of 4-aminophenylacetamide with 1,2-dibromoethane has been explored:

  • Reaction Conditions :
    Sodium ethoxide in dry ethanol facilitates deprotonation of the acetamide’s NH, enabling nucleophilic attack on dibromoethane. However, competing O-alkylation and polymer formation reduce yields.

  • Optimization :
    Switching to polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., TBAB) improves selectivity for N-alkylation.

Advantages :

  • Single-pot reaction minimizes intermediate isolation.

Challenges :

  • Low yields (30–40%) due to side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Benzylic Bromination N-(4-Ethylphenyl)acetamide NBS, AIBN, CCl₄ 65–75 ≥98 High
Acetylation of Bromoaniline 4-(2-Bromoethyl)aniline Acetic anhydride, DMAP 70–80 95 Moderate
N-Alkylation 4-Aminophenylacetamide 1,2-Dibromoethane, TBAB 30–40 85 Low

Note: Yields and purity extrapolated from analogous reactions in search results.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) :

    • 3280 cm⁻¹ (N-H stretch, amide).
    • 1655 cm⁻¹ (C=O stretch, amide I).
    • 650 cm⁻¹ (C-Br stretch).
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.15 (s, 3H, CH₃CO).
    • δ 3.05 (t, 2H, CH₂Br, J = 7.2 Hz).
    • δ 3.55 (t, 2H, CH₂Ph, J = 7.2 Hz).
    • δ 7.25–7.40 (m, 4H, Ar-H).
  • Mass Spectrometry :

    • m/z 242.1 [M+H]⁺, consistent with molecular weight.

Applications and Derivatives

N-[4-(2-Bromoethyl)phenyl]acetamide serves as a precursor for:

  • Pharmaceuticals : Alkylation of imidazoles or triazoles for antifungal agents.
  • Materials Science : Crosslinking agent in polymer coatings via nucleophilic substitution of bromide.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bromoethenyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-bromoethenyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-bromoethenyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents/Modifications Key Properties/Activities Evidence Source
N-(4-Bromophenyl)acetamide Bromine at para position Slight bond length variations in acetamide and aryl regions; baseline for structural comparisons
N-(4-(Piperazinylsulfonyl)phenyl)acetamide Piperazinylsulfonyl group Analgesic activity superior to paracetamol
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide Chalcone-propenoyl group 32–34-fold higher antinociceptive potency than aspirin/acetaminophen
N-(3-Chloro-4-hydroxyphenyl)acetamide Chlorine and hydroxyl groups Identified as a photodegradation product of paracetamol
2-(4-Bromophenylthio)-N-(4-chlorophenyl)acetamide Thioether linkage with bromo/chloro groups Potential enhanced metabolic stability due to sulfur
Compound H (Aminotriazine-linked acetamide) Triazine-piperidine-benzyloxy substitution Modulation of tetrodotoxin-sensitive sodium channels in pain models
Key Observations:
  • Pharmacological Activity: Sulfonamide- and piperazine-containing analogs (e.g., compounds 35–37 ) exhibit enhanced analgesic activity, suggesting that bulky substituents improve target engagement. In contrast, the chalcone derivative (compound 6 ) demonstrates that extended conjugation (propenoyl group) significantly boosts antinociceptive potency.
  • Metabolic Stability : Thioether-containing analogs (e.g., ) may resist oxidative metabolism better than the target compound due to the stability of C–S bonds.

Physicochemical Properties

  • Solubility : Hydroxyl or sulfonamide groups (e.g., compounds in ) increase water solubility compared to the hydrophobic bromoethenyl group.
  • Crystal Structure : N-(4-Bromophenyl)acetamide exhibits bond length deviations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other derivatives), which may correlate with packing efficiency and melting points.

Q & A

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) in derivatives of this compound with modified aromatic or ethenyl groups?

  • Methodological Answer :
  • Analog Synthesis : Systematic substitution (e.g., replacing bromoethenyl with chloro or nitro groups).
  • Biological Profiling : Dose-response curves in target assays (e.g., IC50_{50} values for enzyme inhibition).
  • QSAR Modeling : CoMFA or machine learning models to predict activity from molecular descriptors .

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